molecular formula C15H16N2O B8222958 (R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Cat. No.: B8222958
M. Wt: 240.30 g/mol
InChI Key: YXQCQKAOBOTUEZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety and an oxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring, known for its diverse biological activities, and the oxazole ring, which is a common motif in many bioactive molecules, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves the formation of the oxazole ring followed by the introduction of the quinoline moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the reaction of an α-hydroxy ketone with an amide can yield the oxazole ring, which can then be further functionalized to introduce the quinoline group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups onto the quinoline ring .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. The quinoline moiety is known for its antimicrobial, antiviral, and anticancer activities, making ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the oxazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and oxazole-containing molecules. Examples are quinoline N-oxides, quinoxalines, and other substituted quinolines .

Uniqueness

What sets ®-4-Isopropyl-2-(quinolin-8-yl)-4,5-dihydrooxazole apart is its unique combination of the quinoline and oxazole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)12-7-3-5-11-6-4-8-16-14(11)12/h3-8,10,13H,9H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQCQKAOBOTUEZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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